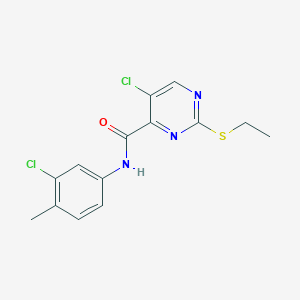![molecular formula C24H29N3O5 B11398972 N-[4-(3,4-diethoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-[4-(propan-2-yl)phenoxy]propanamide](/img/structure/B11398972.png)
N-[4-(3,4-diethoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-[4-(propan-2-yl)phenoxy]propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
DMPEA , belongs to the phenethylamine class. It is an analogue of dopamine, a major neurotransmitter in humans, where the hydroxy groups at positions 3 and 4 have been replaced with methoxy groups .
Preparation Methods
Synthesis:: One of the earliest syntheses of DMPEA (then referred to as “homoveratrylamine”) involved a multi-step sequence starting from vanillin. A shorter synthesis, proposed by Shulgin and Shulgin, is as follows:
3,4-Dimethoxybenzaldehyde (veratraldehyde): → 2. → 3. → 4. → 53,4-Dimethoxyphenethylamine .
Industrial Production:: Information on industrial-scale production methods for DMPEA is limited. research and development in this area could yield more efficient synthetic routes.
Chemical Reactions Analysis
Reactivity:: DMPEA can undergo various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions include:
Oxidation: DMPEA may be oxidized using suitable oxidants.
Reduction: Reduction reactions can convert DMPEA to other derivatives.
Substitution: DMPEA can participate in nucleophilic substitution reactions.
Major Products:: The specific products formed from these reactions would depend on the reaction conditions and reagents used. Further research is needed to explore the full scope of DMPEA’s reactivity.
Scientific Research Applications
DMPEA has found applications in several scientific fields:
Chemistry: As a precursor for the synthesis of other compounds.
Biology: Investigating its effects on cellular processes.
Medicine: Studying its potential therapeutic properties.
Industry: Exploring its use in materials science or other industrial applications.
Mechanism of Action
The precise mechanism by which DMPEA exerts its effects remains an active area of research. It likely involves interactions with molecular targets and signaling pathways. Further studies are needed to elucidate these mechanisms.
Comparison with Similar Compounds
DMPEA shares structural similarities with mescaline (3,4,5-trimethoxyphenethylamine), a well-known psychoactive compound found in certain cacti. While both compounds belong to the phenethylamine family, DMPEA’s unique features set it apart from other related molecules.
Properties
Molecular Formula |
C24H29N3O5 |
|---|---|
Molecular Weight |
439.5 g/mol |
IUPAC Name |
N-[4-(3,4-diethoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-(4-propan-2-ylphenoxy)propanamide |
InChI |
InChI=1S/C24H29N3O5/c1-6-29-20-13-10-18(14-21(20)30-7-2)22-23(27-32-26-22)25-24(28)16(5)31-19-11-8-17(9-12-19)15(3)4/h8-16H,6-7H2,1-5H3,(H,25,27,28) |
InChI Key |
IRGRPGQLUQJKON-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C2=NON=C2NC(=O)C(C)OC3=CC=C(C=C3)C(C)C)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-oxo-N-{3-[(tetrahydrofuran-2-ylmethyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}-4H-chromene-2-carboxamide](/img/structure/B11398900.png)
![N-(2-methoxybenzyl)-2-(2,3,5-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetamide](/img/structure/B11398909.png)
![Dimethyl {2-(furan-2-yl)-5-[(4-methylbenzyl)amino]-1,3-oxazol-4-yl}phosphonate](/img/structure/B11398913.png)
![N-{1-methyl-2-[2-(propanoylamino)ethyl]-1H-benzimidazol-5-yl}cyclohexanecarboxamide](/img/structure/B11398930.png)

![5-chloro-N-{5-[(2-methylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-2-(methylsulfonyl)pyrimidine-4-carboxamide](/img/structure/B11398938.png)
![3-(2-hydroxyphenyl)-4-[3-(pentyloxy)phenyl]-5-(tetrahydrofuran-2-ylmethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B11398943.png)
![N-[2-(4-chlorobenzoyl)-1-benzofuran-3-yl]-2-(5-methyl-1-benzofuran-3-yl)acetamide](/img/structure/B11398951.png)
![N-[4-(3,4-dipropoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-phenoxyacetamide](/img/structure/B11398957.png)
![3-(2-Fluorophenethyl)-3,4-dihydro-2H,6H-benzo[3,4]chromeno[8,7-E][1,3]oxazin-6-one](/img/structure/B11398963.png)
![N-[4-(3,4-dipropoxyphenyl)-1,2,5-oxadiazol-3-yl]-5-fluoro-3-methyl-1-benzofuran-2-carboxamide](/img/structure/B11398964.png)

![2-(3-hydroxypropyl)-6,7-dimethyl-1'-(prop-2-en-1-yl)-2H-spiro[chromeno[2,3-c]pyrrole-1,3'-indole]-2',3,9(1'H)-trione](/img/structure/B11398978.png)
![5-(butylamino)-2-[(E)-2-(2-methoxyphenyl)ethenyl]-1,3-oxazole-4-carbonitrile](/img/structure/B11398980.png)
